![molecular formula C14H17NO4 B12856015 9,9-Dimethyl-5-azadispiro[3.1.56.24]tridecane-2,8,10,13-tetrone](/img/structure/B12856015.png)
9,9-Dimethyl-5-azadispiro[3.1.56.24]tridecane-2,8,10,13-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9-Dimethyl-5-azadispiro[315624]tridecane-2,8,10,13-tetrone is a complex organic compound characterized by its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-5-azadispiro[3.1.56.24]tridecane-2,8,10,13-tetrone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Spirocyclic Core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of Functional Groups: Various functional groups are introduced through substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Final Cyclization and Purification: The final product is obtained through a final cyclization step, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
9,9-Dimethyl-5-azadispiro[3.1.56.24]tridecane-2,8,10,13-tetrone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
9,9-Dimethyl-5-azadispiro[3.1.56.24]tridecane-2,8,10,13-tetrone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 9,9-Dimethyl-5-azadispiro[3.1.56.24]tridecane-2,8,10,13-tetrone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
9,9-Dimethyl-5,8,10,13-tetraoxa-9-silaheptadecane: Similar in structure but contains silicon atoms.
tert-Butyl 3,3-dimethyl-1,5-dioxo-2,4-dioxa-10-azadispiro[5.0.5.1]tridecane-10-carboxylate: Contains additional functional groups and a different spirocyclic arrangement.
Uniqueness
9,9-Dimethyl-5-azadispiro[3.1.56.24]tridecane-2,8,10,13-tetrone is unique due to its specific spirocyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C14H17NO4 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
9,9-dimethyl-5-azadispiro[3.1.56.24]tridecane-2,8,10,13-tetrone |
InChI |
InChI=1S/C14H17NO4/c1-12(2)9(17)5-13(6-10(12)18)7-11(19)14(15-13)3-8(16)4-14/h15H,3-7H2,1-2H3 |
InChIキー |
RVPHBBVEUQWNBV-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)CC2(CC1=O)CC(=O)C3(N2)CC(=O)C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


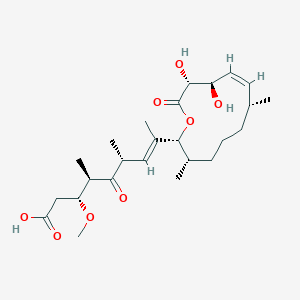

![Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12855937.png)
![(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12855938.png)
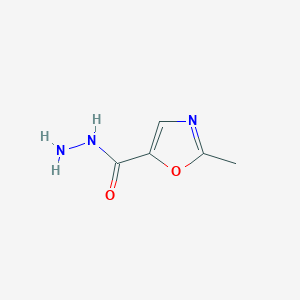

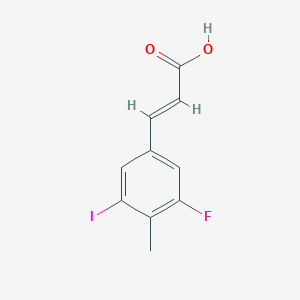

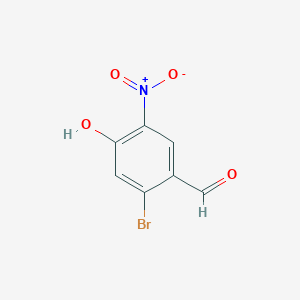
![2-(Chloromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12855976.png)
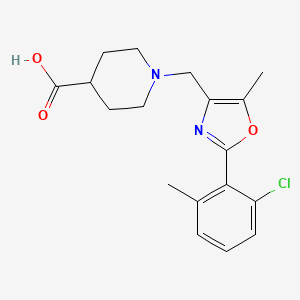
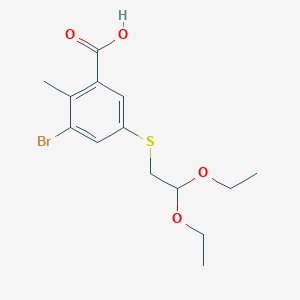
![5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12855997.png)

